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Compound of Interest

Compound Name: Bms 204352

Cat. No.: B1672837

Executive Summary: BMS-204352, also known as Flindokalner or MaxiPost, is a fluoro-
oxindole compound developed by Bristol-Myers Squibb as a neuroprotective agent for the
treatment of acute ischemic stroke. Its primary mechanism of action is the opening of neuronal
potassium channels, which plays a crucial role in regulating neuronal excitability.[1] Specifically,
BMS-204352 is a potent opener of large-conductance, calcium-activated potassium channels
(Maxi-K, BK, KCa) and also activates voltage-gated KCNQ channels.[1][2][3] In preclinical
models of stroke, the compound demonstrated significant neuroprotective effects, reducing
infarct volume.[4][5] Despite a favorable safety and tolerability profile in early-phase human
trials, BMS-204352 ultimately failed to show superior efficacy compared to placebo in a large-
scale Phase llI clinical trial, leading to the discontinuation of its development for stroke.[1][6]
This guide provides a detailed overview of its pharmacological properties, supported by
quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action

During an ischemic stroke, excessive release of excitatory amino acids like glutamate triggers a
fatal biochemical cascade.[1] This leads to neuronal hyperexcitability and a massive influx of
intracellular calcium (Caz*), initiating cell death pathways.[1][4] Potassium channels are key
regulators of neuronal excitability; their activation leads to potassium ion (K*) efflux, which
hyperpolarizes the neuronal membrane. This hyperpolarization makes the neuron less likely to
fire action potentials and reduces the influx of Ca2* through voltage-gated calcium channels.[2]
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BMS-204352 leverages this principle by acting as a potent opener for two critical types of
neuronal potassium channels:

» Maxi-K (BK) Channels: These are large-conductance, calcium-activated potassium channels.
BMS-204352 is a uniquely Ca?*-sensitive opener of these channels, augmenting the cell's
natural defense mechanism against calcium overload.[4][7] By opening these channels, it
enhances K+ efflux, hyperpolarizes the cell, and mitigates the excitotoxicity central to
ischemic neuronal injury.[4]

o« KCNQ Channels: BMS-204352 also activates voltage-gated KCNQ potassium channels
(specifically demonstrating strong activation of KCNQ5), which are responsible for the "M-
current” that helps stabilize the membrane potential of neurons.[3][5][8]

This dual mechanism reduces overall neuronal excitability and neurotransmitter release,
thereby protecting neurons from the damaging cascade initiated by ischemia.[2]
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Caption: Mechanism of BMS-204352 in neuronal ischemia.

Pharmacodynamics
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The pharmacodynamic activity of BMS-204352 has been characterized in both in vitro and in
Vivo systems, demonstrating its potency as a channel opener and its efficacy as a
neuroprotective agent in animal models.

In Vitro Activity

Electrophysiological studies using patch-clamp techniques on cells expressing specific
potassium channel subtypes have quantified the potency of BMS-204352. It is a potent
activator of Maxi-K channels and a strong activator of KCNQ5 channels.[3]

Parameter Channel Cell Line Value Reference
ECso Maxi-K HEK?293 392 nM [3]
ECso KCNQ5 HEK293 2.4 uM [3][5]

In Vivo Efficacy (Preclinical)

BMS-204352 demonstrated significant neuroprotective efficacy in rodent models of acute focal
stroke, primarily the middle cerebral artery occlusion (MCAQ) model. Administration after the
ischemic event resulted in a marked reduction in brain infarct volume.
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. . Administrat
Species Model Dose (i.v.) . . Outcome Reference
ion Time
Spontaneousl Significant
y Permanent 2 hours post- reduction in
: 0.3 mg/kg : - [1]
Hypertensive MCAO occlusion cortical infarct
Rat volume
Significant
Normotensive  Permanent 1pg/kgto 1 2 hours post- reduction in 11[9]
Wistar Rat MCAO mg/kg occlusion cortical infarct
volume
Significant
reduction in
Permanent 10 ng/kg to 1 2 hours post- )
Rat ) infarct [41[5]
MCAO mg/kg occlusion
volume (20-
30%)
Reduced
) cerebral
Traumatic
o 0.03-0.1 o edema and
Rat Brain Injury Post-injury ) [10]
mg/kg improved
(TBI)
motor
function
Pharmacokinetics

Pharmacokinetic studies were conducted in several species, including rats and humans. The

compound is highly lipophilic, which facilitates its entry into the brain.[5]
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Parameter Species Dose Value Notes Reference
Highly protein
Protein Rat, Monkey, yp
o N/A ~99.6% bound across  [11]
Binding Dog, Human )
species.
Elimination
) 0.4-10.0 Dose-
Half-Life (T1/ Rat ] 2.08-4.70 h ) [12]
mg/kg (i.a.) independent.
2) *%
Generally
Total Body decreased
0.4-10.0 879 - 3242 _
Clearance Rat ] with [12]
mg/kg (i.a.) mi/h/kg ) )
(CLT) increasing
dose.
Generally
Volume of decreased
o 0.4-10.0 3621 - 8933 _
Distribution Rat ] with [12]
mg/kg (i.a.) ml/kg ) )
(Vss) increasing
dose.
After a rapid
Terminal Half- Human 0.001-0.4 20h initial drop in ]
Life (Ta/2) ** (Healthy) mg/kg (i.v.) plasma
levels.
Total
clearance
Human and volume
Clearance & S
(Healthy & 0.001-2 Dose- of distribution
Volume of _ _ [11[9]
S Stroke mg/kg (i.v.) independent were
Distribution ] .
Patients) independent
of the dose

administered.

Safety and Clinical Development
Preclinical Safety
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In preclinical studies, neuroprotective doses of BMS-204352 were not associated with adverse
effects in rats or dogs.[4]

Human Safety and Tolerability

BMS-204352 was evaluated in Phase |, Il, and Il clinical trials.

e Phase I: In healthy volunteers, single intravenous doses up to 0.2 mg/kg were safe and well-
tolerated, with no effects on psychomotor or cardiovascular function.[9] Higher single doses
(0.3 and 0.4 mg/kg) were associated with vehicle-related postural hypotension.[9]

e Phase II: Multiple doses (0.1-2 mg/kg i.v.) administered to acute stroke patients within 48
hours of onset were well-tolerated.[1] No clinically significant organ toxicity or adverse effects
were reported.[1]

e Phase lll: A large-scale study involving 1978 patients across 200 centers worldwide failed to
demonstrate that BMS-204352 had superior efficacy compared to placebo in treating acute
ischemic stroke.[1][13]

Despite its excellent safety profile, the lack of efficacy in the pivotal Phase lll trial led to the
cessation of its development for this indication.[2]

Appendix: Experimental Protocols
A.l. In Vivo Efficacy: Middle Cerebral Artery Occlusion
(MCAO) Model

This protocol describes a widely used method for inducing focal cerebral ischemia in rats to
evaluate neuroprotective agents like BMS-204352.[10][11]
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Caption: Experimental workflow for a preclinical MCAO stroke model.
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Methodology:

e Anesthesia and Preparation: Rats (e.g., Spontaneously Hypertensive or Wistar) are
anesthetized. A midline cervical incision is made to expose the carotid artery bifurcation.[10]
[11]

» Vessel Isolation: The common carotid artery (CCA), external carotid artery (ECA), and
internal carotid artery (ICA) are carefully isolated.[10]

» Filament Insertion: The distal ECA is ligated. A standardized silicon-coated nylon filament
(e.g., 4-0 nylon) is introduced through an incision in the ECA stump and advanced up the
ICA until it lodges at the origin of the middle cerebral artery (MCA), occluding blood flow.[10]
[14]

e Drug Administration: BMS-204352 or vehicle is administered intravenously at a
predetermined time after occlusion (e.g., 2 hours).

« Infarct Analysis: After a set period (e.g., 24 hours), the animal is euthanized, and the brain is
removed. Coronal sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which
stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified
using image analysis software.[10]

A.2. In Vitro Activity: Whole-Cell Patch-Clamp Assay

This electrophysiological technique is used to measure the effect of BMS-204352 on ion
channel currents in cells engineered to express specific channel subtypes (e.g., Maxi-K or
KCNQ5 in HEK293 cells).[8][9][15]
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Caption: Workflow for a whole-cell patch-clamp experiment.
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Methodology:

e Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the
potassium channel of interest (e.g., KCNQ5).[5]

e Recording Setup: A glass micropipette with a tip diameter of ~1 um is filled with an
intracellular solution (e.g., KCl-based) and mounted on a micromanipulator.[15][16] The cells
are bathed in an extracellular solution.

o Seal Formation: The micropipette is pressed against a cell, and light suction is applied to
form a high-resistance (>1 GQ) seal between the pipette tip and the cell membrane.[15]

* Whole-Cell Configuration: A brief pulse of stronger suction ruptures the membrane patch,
allowing electrical access to the entire cell interior.[15]

o Data Acquisition: The membrane potential is clamped at various voltages (voltage-step
protocol), and the resulting ion currents are recorded. After establishing a baseline, the
extracellular solution containing various concentrations of BMS-204352 is perfused over the
cell, and the currents are recorded again.[5][8]

e Analysis: The increase in current amplitude at a specific voltage is measured and plotted
against the concentration of BMS-204352 to generate a dose-response curve and calculate
the ECso.[5]

A.3. Pharmacokinetics: Protein Binding by Equilibrium
Dialysis

This in vitro assay determines the fraction of a drug that binds to plasma proteins, which is
critical as only the unbound (free) fraction is typically pharmacologically active.[11]
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Caption: Workflow for determining plasma protein binding via equilibrium dialysis.
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Methodology:

o Apparatus: A dialysis unit (e.g., a 96-well plate-based system) is used, where each well is
divided into two chambers by a semi-permeable membrane. The membrane's molecular
weight cutoff (e.g., 6-8 kDa) allows small molecules like BMS-204352 to pass through but
retains larger plasma proteins.[2][12]

o Sample Preparation: Plasma (e.g., human, rat) is spiked with a known concentration of BMS-
204352.[12]

» Dialysis: The spiked plasma is added to one chamber (the donor side), and a protein-free
buffer (e.g., phosphate-buffered saline, PBS) is added to the other chamber (the receiver
side).[2][4]

 Incubation: The unit is sealed and incubated at 37°C with gentle shaking for a sufficient time
(e.g., 4-8 hours) to allow the free drug to reach equilibrium across the membrane.[2][12]

o Quantification: After incubation, samples are taken from both the plasma and buffer
chambers. The concentration of BMS-204352 in each sample is precisely measured using
liquid chromatography-mass spectrometry (LC-MS).[2][4]

o Calculation: At equilibrium, the concentration in the buffer chamber is equal to the free
(unbound) drug concentration in the plasma chamber. The percent of protein-bound drug is
calculated using the concentrations from both chambers.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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